![molecular formula C20H22N4O2S B2578665 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872627-61-7](/img/structure/B2578665.png)
5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
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Description
5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione: and its derivatives exhibit significant antiproliferative properties. These compounds interfere with cell division and growth, making them potential candidates for cancer treatment. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer cells .
Antimicrobial Properties
These pyrimido[4,5-d]pyrimidines also demonstrate antimicrobial activity. They inhibit the growth of bacteria, fungi, and other pathogens. Their mechanism of action involves disrupting essential cellular processes, making them valuable in the development of novel antimicrobial agents .
Anti-Inflammatory and Analgesic Effects
Certain derivatives of this compound class possess anti-inflammatory and analgesic properties. They modulate inflammatory pathways and alleviate pain, potentially serving as therapeutic agents for chronic inflammatory conditions .
Hypotensive Activity
Some pyrimido[4,5-d]pyrimidines exhibit hypotensive effects by relaxing blood vessels and reducing blood pressure. These compounds could contribute to the management of hypertension .
Antihistaminic Potential
Researchers have investigated the antihistaminic activity of pyrimido[4,5-d]pyrimidines. These compounds may block histamine receptors, making them relevant in allergic reactions and related disorders .
Promising Antiproliferative Agent: API-1
Among the derivatives, API-1 , a pyrido[2,3-d]pyrimidin-5-one compound, stands out as a promising antiproliferative agent. Its potential in cancer therapy warrants further exploration .
Tyrosine Kinase Inhibitor (TKI-28)
Noteworthy pyrido[2,3-d]pyrimidin-7-one derivatives include TKI-28 , which acts as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling and cancer progression .
Cyclin-Dependent Kinase (CDK4) Inhibitors
Certain pyrido[2,3-d]pyrimidin-7-one derivatives function as cyclin-dependent kinase (CDK4) inhibitors. These molecules regulate cell cycle progression and are relevant in cancer therapeutics .
properties
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-12-8-4-7-11-14(12)16-21-17-15(19(25)24(3)20(26)23(17)2)18(22-16)27-13-9-5-6-10-13/h4,7-8,11,13H,5-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQIJCSLJJBLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=N2)SC4CCCC4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
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